Aluminum dodecaboride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

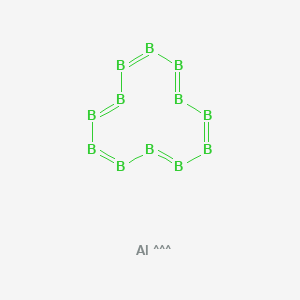

Aluminum dodecaboride is a superhard chemical compound with the chemical formula AlB₁₂. It contains 17% aluminum by weight and is known for its extreme hardness, making it the hardest boride in the aluminum-boron system. This compound exists in two crystalline forms, α-AlB₁₂ and γ-AlB₁₂, both of which consist of a framework with three-dimensional networks of B₁₂ and B₂₀ units .

Synthetic Routes and Reaction Conditions:

Reaction of Boron(III) Oxide with Sulfur and Aluminum: The β-form of this compound can be prepared by reacting boron(III) oxide with sulfur and aluminum, followed by the addition of carbon to the mixture.

Calcination of Aluminum and Boron Powders: Another method involves the calcination of a mixture of aluminum and boron powders at temperatures ranging from 900 to 1500°C.

High-Temperature Self-Propagating Synthesis: This method involves mechanical preactivation and high-temperature self-propagating synthesis, which can produce micrometer-sized particles of aluminum borides.

Industrial Production Methods:

Mechanical Activation: Aluminum borides can be synthesized by mechanical activation alone, which involves the use of a planetary ball mill at a balls-to-powder mixture weight ratio of 10:1 and a speed of 1000 rpm for 1–15 hours.

Plasma Recondensation: The plasma recondensation of an aluminum-boron mixture produces nanodispersed powders of aluminum borides.

Types of Reactions:

Oxidation: this compound is known to decompose in hot nitric acid and sulfuric acid.

Reduction: The compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.

Common Reagents and Conditions:

Hot Nitric Acid: Used for decomposing this compound.

Sulfuric Acid: Also used for decomposition.

Major Products Formed:

Aplicaciones Científicas De Investigación

Aluminum dodecaboride has a wide range of applications in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism by which aluminum dodecaboride exerts its effects is primarily related to its structural properties. The compound’s framework consists of three-dimensional networks of B₁₂ and B₂₀ units, which contribute to its extreme hardness and stability . The unique arrangement of aluminum and boron atoms allows for efficient energy absorption and resistance to deformation.

Comparación Con Compuestos Similares

Aluminum Boride (AlB₂): Another compound in the aluminum-boron system, known for its high hardness and thermal stability.

Aluminum Tetraboride (AlB₄): Similar in structure but with different boron content and properties.

Aluminum Decaboride (AlB₁₀): Shares some structural similarities but differs in hardness and other physical properties.

Uniqueness of Aluminum Dodecaboride: this compound stands out due to its extreme hardness, making it the hardest boride in the aluminum-boron system. Its unique crystalline structure and high aluminum content contribute to its exceptional properties, making it a valuable material in various industrial and scientific applications .

Propiedades

Fórmula molecular |

AlB12 |

|---|---|

Peso molecular |

156.7 g/mol |

InChI |

InChI=1S/Al.B12/c;1-2-4-6-8-10-12-11-9-7-5-3-1 |

Clave InChI |

PZUHMJWVSIAWPE-UHFFFAOYSA-N |

SMILES canónico |

B1=BB=BB=BB=BB=BB=B1.[Al] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)

![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)

![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)

![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)